molecular formula C20H20N2O5 B14139606 3-({[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid CAS No. 876716-30-2

3-({[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid

Cat. No.: B14139606
CAS No.: 876716-30-2
M. Wt: 368.4 g/mol
InChI Key: MGKFCYOYPKXYGZ-UHFFFAOYSA-N
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Description

3-({[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyrrolidinone ring substituted with an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with pyrrolidinone derivatives under acidic or basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as acylation or amidation, to introduce the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis or flow chemistry can be employed to enhance reaction efficiency and scalability. Additionally, purification methods like recrystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-({[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include benzoic acid derivatives, alcohols, and halogenated aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-({[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-({[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of cyclooxygenase (COX) enzymes, reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid
  • 3-({[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid
  • 3-({[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid

Uniqueness

The uniqueness of 3-({[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid lies in its ethoxy substituent on the phenyl ring, which can influence its chemical reactivity and biological activity. This modification may enhance its solubility, stability, or interaction with specific biological targets compared to similar compounds with different substituents.

Properties

CAS No.

876716-30-2

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoic acid

InChI

InChI=1S/C20H20N2O5/c1-2-27-17-8-6-16(7-9-17)22-12-14(11-18(22)23)19(24)21-15-5-3-4-13(10-15)20(25)26/h3-10,14H,2,11-12H2,1H3,(H,21,24)(H,25,26)

InChI Key

MGKFCYOYPKXYGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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